
(1-Methoxycyclobutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxycyclobutyl)benzene: is an organic compound characterized by a benzene ring attached to a cyclobutyl group, which is further substituted with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclobutyl)benzene typically involves the cyclization of appropriate precursors followed by the introduction of the methoxy group. One common method is the cyclization of a suitable diene with a methoxy-substituted benzene derivative under acidic conditions. Another approach involves the use of cyclobutyl halides and methoxybenzene in the presence of a strong base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methoxycyclobutyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be reduced under hydrogenation conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of methoxy-substituted benzaldehyde or benzoic acid.
Reduction: Formation of cyclohexylmethoxybenzene.
Substitution: Formation of bromomethoxybenzene or nitromethoxybenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Methoxycyclobutyl)benzene is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its derivatives can serve as intermediates in the synthesis of advanced materials and functionalized polymers.
Wirkmechanismus
The mechanism of action of (1-Methoxycyclobutyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and electronic interactions, influencing the compound’s reactivity and binding affinity. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and stability.
Vergleich Mit ähnlichen Verbindungen
(1-Methoxycyclopropyl)benzene: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
(1-Methoxycyclopentyl)benzene: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
(1-Methoxycyclohexyl)benzene: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness: (1-Methoxycyclobutyl)benzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs
Eigenschaften
CAS-Nummer |
1007-70-1 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(1-methoxycyclobutyl)benzene |
InChI |
InChI=1S/C11H14O/c1-12-11(8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI-Schlüssel |
JMQDLZXLADGSHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



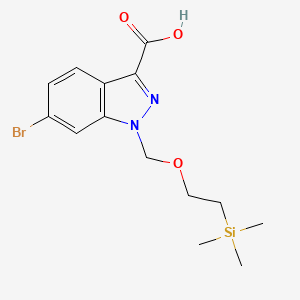
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)

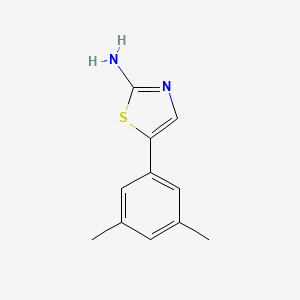
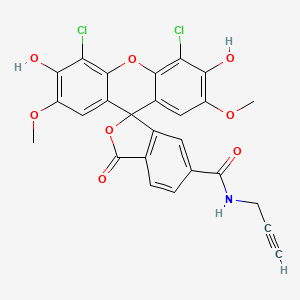
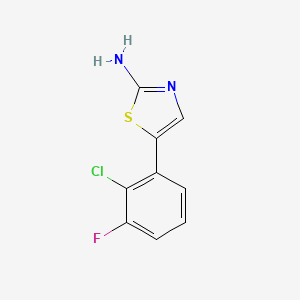
![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
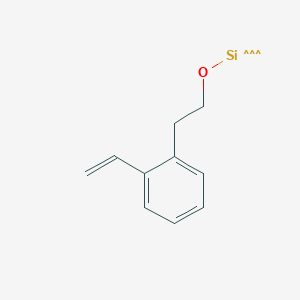
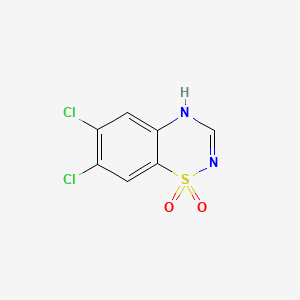
![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
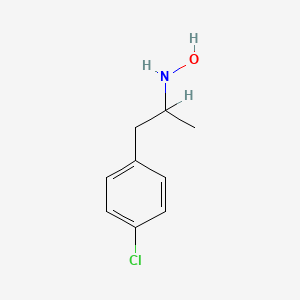
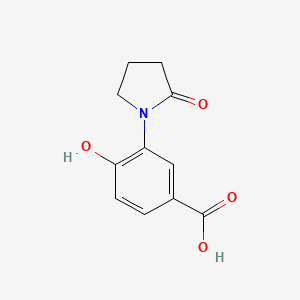
![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)
